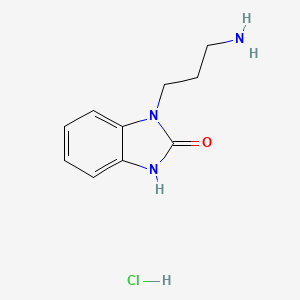
1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Overview
Description
1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS No. 64928-87-6) is a compound that belongs to the class of benzimidazole derivatives. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C10H14ClN3O
- Molecular Weight : 227.69 g/mol
- Density : Approximately 1.196 g/cm³
- pKa : Predicted to be around 12.18
Biological Activity
The biological activity of this compound is primarily derived from its structural features that resemble naturally occurring bioactive molecules. Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including:
- Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain benzimidazole derivatives have shown notable activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The structural similarity to other known anticancer agents enhances their potential as chemotherapeutic agents.
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of benzimidazole derivatives, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzimidazole derivatives suggests that modifications to the benzene ring or the amine side chain can significantly influence their biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituents on the benzene ring | Altered antibacterial potency |
| Variations in amine chain length | Different pharmacokinetic profiles |
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives, including this compound, against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
- Anticancer Activity : Another investigation focused on the anticancer potential of this compound in vitro. It was found to inhibit the growth of human cancer cell lines significantly, suggesting its role as a potential anticancer agent .
Properties
IUPAC Name |
3-(3-aminopropyl)-1H-benzimidazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14;/h1-2,4-5H,3,6-7,11H2,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEBSVLTKMBNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















